Undécyl-maltoside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Undecyl-Beta-D-Maltopyranoside is widely used in scientific research due to its ability to solubilize membrane proteins without denaturing them . This property makes it valuable in the purification, extraction, and structural analysis of membrane-bound proteins . Additionally, it is used in the formulation of various biochemical assays and as a stabilizing agent in protein crystallography .

Mécanisme D'action

Target of Action

Undecyl-maltoside, also known as Undecyl α-D-maltoside or UDM, is a type of detergent that is commonly used in the study of membrane proteins . The primary target of Undecyl-maltoside is the V-type sodium ATPase subunit K . This target plays a crucial role in the transport of ions across the membrane, which is essential for maintaining cellular homeostasis .

Mode of Action

Undecyl-maltoside interacts with its target by embedding itself into the lipid bilayer of the membrane, thereby solubilizing the membrane proteins . This interaction allows the detergent to extract the proteins from the membrane while maintaining their native structure . The resulting changes include the formation of protein-detergent complexes, which can be further studied to understand the structure and function of the membrane proteins .

Biochemical Pathways

It is known that the detergent plays a role in the lipid a transport pathway . By interacting with the membrane proteins involved in this pathway, Undecyl-maltoside can influence the transport of lipid A, a component of the outer membrane of gram-negative bacteria .

Pharmacokinetics

Its impact on bioavailability is primarily related to its ability to solubilize membrane proteins, making them more accessible for study .

Result of Action

The primary result of Undecyl-maltoside’s action is the solubilization of membrane proteins . By embedding itself into the lipid bilayer, the detergent disrupts the interactions between the lipids and proteins, allowing the proteins to be extracted from the membrane . This enables researchers to study the proteins in their native state, providing valuable insights into their structure and function .

Action Environment

The action of Undecyl-maltoside is influenced by various environmental factors. For instance, the temperature can affect the micellization behavior of the detergent . Additionally, the presence of other substances, such as salts or other detergents, can also impact the efficacy and stability of Undecyl-maltoside . Therefore, careful consideration must be given to the experimental conditions when using this detergent for the study of membrane proteins .

Analyse Biochimique

Biochemical Properties

Undecyl-maltoside plays a significant role in biochemical reactions, particularly in the solubilization and purification of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic interactions due to its alkyl chain . The nature of these interactions is largely dependent on the specific properties of the biomolecules involved .

Cellular Effects

The effects of Undecyl-maltoside on cells are largely related to its role in the solubilization and purification of membrane proteins . It can influence cell function by affecting the stability and activity of these proteins . For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism by altering the function of membrane proteins .

Molecular Mechanism

Undecyl-maltoside exerts its effects at the molecular level primarily through its interactions with biomolecules. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . Its mechanism of action is largely dependent on the specific properties of the biomolecules it interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Undecyl-maltoside can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Undecyl-maltoside can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Undecyl-maltoside is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Undecyl-maltoside is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Undecyl-maltoside and its effects on activity or function can be influenced by various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'undécyl-β-D-maltopyranoside peut être synthétisé par glycosylation du maltose avec de l'alcool undécylique en conditions acides . La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter la formation de la liaison glycosidique .

Méthodes de production industrielle

Dans les milieux industriels, la production d'undécyl-β-D-maltopyranoside implique souvent l'utilisation de méthodes enzymatiques pour garantir une spécificité et un rendement élevés . Des enzymes telles que les glycosyltransférases sont utilisées pour catalyser le transfert de la fraction maltose à l'alcool undécylique .

Analyse Des Réactions Chimiques

Types de réactions

L'undécyl-β-D-maltopyranoside subit principalement des réactions d'hydrolyse et d'oxydation . L'hydrolyse peut se produire en conditions acides ou basiques, conduisant à la rupture de la liaison glycosidique et à la formation de maltose et d'alcool undécylique . Les réactions d'oxydation peuvent modifier les groupes hydroxyle sur la fraction maltose, entraînant la formation de divers dérivés oxydés .

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques utilisant des réactifs tels que l'acide chlorhydrique ou l'hydroxyde de sodium.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Principaux produits

Hydrolyse : Maltose et alcool undécylique.

Oxydation : Dérivés oxydés du maltose.

Applications de recherche scientifique

L'undécyl-β-D-maltopyranoside est largement utilisé dans la recherche scientifique en raison de sa capacité à solubiliser les protéines membranaires sans les dénaturer . Cette propriété le rend précieux dans la purification, l'extraction et l'analyse structurale des protéines liées aux membranes . De plus, il est utilisé dans la formulation de divers tests biochimiques et comme agent stabilisateur en cristallographie des protéines .

Mécanisme d'action

Le principal mécanisme d'action de l'undécyl-β-D-maltopyranoside implique sa capacité à interagir avec les régions hydrophobes des protéines membranaires, les solubilisant ainsi dans des solutions aqueuses . Cette interaction est facilitée par la chaîne undécyle hydrophobe, qui s'enfonce dans la bicouche lipidique, tandis que la fraction maltose hydrophile interagit avec l'environnement aqueux . Cette double interaction contribue à maintenir la structure et la fonctionnalité natives des protéines .

Comparaison Avec Des Composés Similaires

Composés similaires

n-Dodécyl-β-D-maltopyranoside : Structure similaire mais avec une chaîne dodécyle plus longue.

n-Décyl-β-D-maltopyranoside : Structure similaire mais avec une chaîne décyle plus courte.

n-Octyl-β-D-glucopyranoside : Fonction similaire mais avec une fraction sucrée différente.

Unicité

L'undécyl-β-D-maltopyranoside est unique en raison de sa longueur de chaîne intermédiaire, qui offre un équilibre entre l'efficacité de la solubilisation et la stabilité des protéines . Cela le rend particulièrement utile pour solubiliser une large gamme de protéines membranaires sans compromettre leur intégrité structurelle .

Activité Biologique

Undecyl β-D-maltopyranoside (UDM) is a non-ionic surfactant that has gained attention in biological research for its role in the solubilization and purification of membrane proteins. This article explores the biological activity of UDM, highlighting its applications, efficacy, and comparative studies with other detergents.

Overview of Undecyl β-D-maltopyranoside

UDM is derived from maltose and undecanol, making it a member of the maltoside family of detergents. It is characterized by its ability to form micelles and interact with membrane proteins without denaturing them, which is crucial for maintaining their functional integrity during purification processes.

Applications in Biological Research

- Membrane Protein Purification : UDM is extensively used for the extraction and purification of membrane proteins, which are often difficult to isolate due to their hydrophobic nature. It helps in maintaining the structural and functional integrity of these proteins during solubilization.

- Structural Biology : UDM has been instrumental in structural studies of membrane proteins using techniques such as X-ray crystallography and cryo-electron microscopy. Its mild properties allow researchers to obtain high-resolution structures of complex proteins.

- Protein-Lipid Interaction Studies : The compound is also utilized to study interactions between proteins and lipids, which are critical for understanding various cellular processes.

Comparative Efficacy with Other Detergents

A comparative analysis of UDM with other commonly used detergents reveals its superior performance in specific contexts:

| Detergent | CMC (w/v) | Effective Concentration (w/v) | Membrane Protein Recovery (%) |

|---|---|---|---|

| n-Dodecyl-β-D-maltopyranoside | 0.01% | 0.05% | 71 ± 14% |

| n-Undecyl-β-D-maltopyranoside | 0.03% | 0.1% | 66 ± 14% |

| Triton X-100 | 0.1% | 0.5% | 35 ± 10% |

| Digitonin | 0.1% | 0.5% | 40 ± 15% |

The data indicates that while UDM provides satisfactory recovery rates, it does not surpass the efficiency of n-dodecyl-β-D-maltopyranoside (DDM), particularly at lower concentrations .

Case Study 1: Purification of GABA Receptors

In a study focused on the purification of GABA receptors, researchers utilized UDM alongside DDM to evaluate their effectiveness in solubilizing these challenging membrane proteins. The results demonstrated that while both detergents were effective, DDM yielded a higher recovery rate and better functional activity post-purification .

Case Study 2: Structural Analysis of Ion Channels

Another significant application of UDM was observed in the structural analysis of ion channels using cryo-electron microscopy. The detergent facilitated the extraction and stabilization of the ion channels, allowing for detailed structural insights that were crucial for drug design .

The mechanism by which UDM interacts with membrane proteins involves the formation of protein-detergent complexes (PDCs). This interaction is critical as it allows for the solubilization of hydrophobic regions while preserving protein functionality. The balance between hydrophilicity and hydrophobicity is essential for maintaining protein structure during extraction processes.

Propriétés

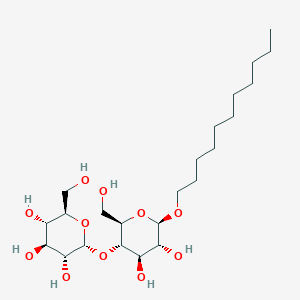

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMNFYVTFDKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170552-39-3 | |

| Record name | β-D-Glucopyranoside, undecyl 4-O-β-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is Undecyl-Maltoside used in studying membrane proteins like FtsX and ExbB-ExbD?

A1: Undecyl-Maltoside is a mild, non-ionic detergent often used to extract and stabilize membrane proteins in their native-like state while removing them from their lipid membrane environment. This is crucial for studying their structure and function.

- In the first paper [], Undecyl-Maltoside was used to solubilize and crystallize the Extracellular Domain 1 (ECD1) of FtsX from S. pneumoniae. This allowed researchers to determine its crystal structure, providing insights into its potential role in cell division.

- The second paper [] highlights the use of Undecyl-Maltoside to solubilize the ExbB oligomer and ExbB-ExbD subcomplex from the cytoplasmic membrane of E. coli. This solubilization process was crucial for subsequent purification and analysis by mass spectrometry, ultimately revealing the oligomeric states of these proteins and advancing our understanding of energy transduction in bacteria.

Q2: How does the use of Undecyl-Maltoside contribute to understanding protein complex formation?

A2: Undecyl-Maltoside's mild detergent properties are key to preserving the integrity of protein complexes during extraction and purification. The second paper demonstrates this by showing that the ExbB and ExbB-ExbD complexes remained stable throughout the purification process, which included the use of Undecyl-Maltoside for solubilization []. This stability allowed researchers to accurately determine the stoichiometry of these complexes. This information is crucial for understanding how these proteins interact and function within the cell membrane.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.